N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide
Overview
Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its biological activity .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent . The exact method can vary depending on the specific substituents desired on the benzimidazole ring .Molecular Structure Analysis
Benzimidazole features a fused two-ring system, consisting of a benzene ring and an imidazole ring . The exact structure of “N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide” would include these rings, along with an ethyl group and a chloroacetamide group attached to the nitrogen atom of the imidazole ring .Chemical Reactions Analysis
Benzimidazole compounds can participate in a variety of chemical reactions, often involving the substitution of different groups at various positions on the benzimidazole ring . The exact reactions that “N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide” can undergo would depend on the specific reagents and conditions used .Physical And Chemical Properties Analysis
The physical and chemical properties of a benzimidazole derivative like “N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide” would depend on its specific structure. In general, benzimidazole compounds are solid at room temperature and are often soluble in common organic solvents .Scientific Research Applications
Antimicrobial Activity
- Synthesis and Characterization of 1H-benzimidazole Derivatives : These compounds have shown notable antimicrobial activity, particularly against bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus flavus (Salahuddin et al., 2017).
Corrosion Inhibition
- Benzimidazole Derivatives as Corrosion Inhibitors : These compounds have been found effective in inhibiting corrosion on carbon steel in acidic environments, which is significant for industrial applications (Rouifi et al., 2020).
Anthelmintic Activity
- Synthesis and Molecular Modeling Studies : Benzimidazole derivatives have demonstrated potential as anthelmintic agents, showing good activity against Indian earthworms, a model organism for studying anthelmintic properties (Tajane et al., 2021).
Antihistaminic Agents
- H1-antihistaminic Activity : Some benzimidazole derivatives have been synthesized and tested for H1-antihistaminic activity, showing potential as antihistamine agents (Iemura et al., 1986).
Antiprotozoal Activity
- Activity Against Protozoa : Certain benzimidazole derivatives have shown strong activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, suggesting potential use in treating infections caused by these organisms (Pérez‐Villanueva et al., 2013).
Cytotoxic Activity
- Synthesis of Azetidine-2-one Derivatives : Benzimidazole derivatives have been shown to have cytotoxic activity in vitro, indicating potential applications in cancer research (Noolvi et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-7(13-10(16)6-12)11-14-8-4-2-3-5-9(8)15-11/h2-5,7H,6H2,1H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYOXTYLIUDQHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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